(S)-Scoulerine
    (S)-Scoulerine
        (S)-scoulerine is a berberine alkaloid isolated from Corydalis saxicola. It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a plant metabolite. It is an organic heterotetracyclic compound and a berberine alkaloid.
(S)-Scoulerine is a natural product found in Corydalis solida, Corydalis balansae, and other organisms with data available.
                        (S)-Scoulerine is a natural product found in Corydalis solida, Corydalis balansae, and other organisms with data available.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        6451-73-6    
    
    
        VCID:
        
        VC0192345    
        
        InChI:
        
        InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1    
    
        
        SMILES:
        
        COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O    
    
        
        Molecular Formula:
        
        C19H21NO4    
    
        
        Molecular Weight:
        
        327.4 g/mol    
    
(S)-Scoulerine
CAS No.: 6451-73-6
Cat. No.: VC0192345
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | (S)-scoulerine is a berberine alkaloid isolated from Corydalis saxicola. It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a plant metabolite. It is an organic heterotetracyclic compound and a berberine alkaloid. (S)-Scoulerine is a natural product found in Corydalis solida, Corydalis balansae, and other organisms with data available.  | 
                                    
|---|---|
| CAS No. | 6451-73-6 | 
| Molecular Formula | C19H21NO4 | 
| Molecular Weight | 327.4 g/mol | 
| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | 
| Standard InChI | InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | 
| Standard InChI Key | KNWVMRVOBAFFMH-HNNXBMFYSA-N | 
| Isomeric SMILES | COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | 
| SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | 
| Canonical SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | 
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